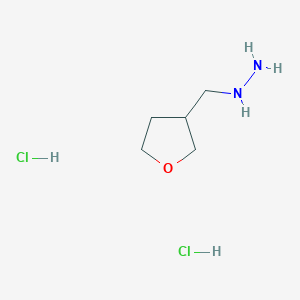

(Oxolan-3-ylmethyl)hydrazine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

(Oxolan-3-ylmethyl)hydrazine dihydrochloride adheres to systematic IUPAC naming conventions. Its name derives from the oxolane (tetrahydrofuran) ring substituted at the 3-position with a methylhydrazine group, followed by two hydrochloride counterions. The compound’s IUPAC name explicitly reflects its core structural components: the oxolane ring, the methyl linker, the hydrazine functional group, and the dihydrochloride salt form.

Molecular Architecture: Oxolane Ring-Hydrazine Motif Connectivity

The molecule consists of a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylhydrazine group. The hydrazine moiety (-NH-NH₂) is directly bonded to the methyl group, which is connected to the oxolane ring. The dihydrochloride counterions (Cl⁻) neutralize the hydrazine’s positive charge, forming a zwitterionic structure.

Key Structural Features :

- Oxolane Ring : A five-membered saturated oxygen-containing heterocycle with chair-like conformational flexibility.

- Hydrazine Linkage : A nitrogen-rich functional group enabling hydrogen bonding and coordination chemistry.

- Salt Formation : The dihydrochloride salt enhances solubility in polar solvents and stabilizes the compound.

Crystallographic Data and Solid-State Conformational Analysis

Crystallographic data for this compound are not explicitly reported in public databases. However, structural analogs of tetrahydrofuran derivatives often exhibit chair conformations stabilized by intramolecular hydrogen bonding. The hydrazine moiety’s flexibility may allow for anti or syn arrangements relative to the oxolane ring, depending on intermolecular interactions.

Hypothetical Solid-State Behavior :

| Property | Inferred Value | Rationale |

|---|---|---|

| Conformation | Chair (oxolane), anti (hydrazine) | Typical for oxolane analogs |

| Packing Motif | Hydrogen-bonded sheets | Hydrazine-NH₂ interactions |

Spectroscopic Profiling (NMR, IR, MS)

While direct spectroscopic data for this compound are limited, analogous compounds provide a basis for interpretation:

¹H NMR (Hypothetical) :

| Signal | Chemical Shift (δ, ppm) | Integration | Assignment |

|---|---|---|---|

| Oxolane protons | 1.8–4.5 | Multiplet | CH₂ and CH (ring) |

| Methyl group | 2.5–3.0 | Singlet | CH₂ (methyl) |

| Hydrazine NH₂ | 7.5–8.5 | Broad | NH₂ (exchange broadening) |

Properties

IUPAC Name |

oxolan-3-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNWVBWQLXIPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-22-0 | |

| Record name | (oxolan-3-ylmethyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-3-ylmethyl)hydrazine dihydrochloride typically involves the reaction of tetrahydrofuran-3-ylmethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Oxolan-3-ylmethyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H12N2O·2HCl

- Molecular Weight : Approximately 152.62 g/mol

- Structure : The compound features an oxolane (tetrahydrofuran) ring linked to a hydrazine functional group, contributing to its unique reactivity and solubility in water.

Scientific Research Applications

-

Organic Synthesis

- Used as a reagent in organic synthesis, (Oxolan-3-ylmethyl)hydrazine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including substitution and oxidation processes.

-

Biological Studies

- The compound has shown potential in studying enzyme mechanisms and biochemical assays. It can form reactive intermediates that interact with biological macromolecules, potentially leading to pharmacological effects such as enzyme inhibition.

- Pharmaceutical Development

- Materials Science

Case Studies

-

Enhancement of Solar Cell Efficiency

- A study demonstrated that incorporating this compound into the precursor solution for tin-based perovskite solar cells significantly improved their stability and efficiency. The devices maintained approximately 90% of their initial efficiency after 55 days in storage, showcasing the compound's utility in renewable energy technologies .

-

Biochemical Assays

- In biochemical research, this compound has been employed as a probe for enzyme activity assays. Its ability to form reactive intermediates allows researchers to study enzyme kinetics and mechanisms more effectively.

Mechanism of Action

The mechanism of action of (Oxolan-3-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Heteroatom Variation

[(Thiolan-3-yl)methyl]hydrazine Dihydrochloride (CAS: 1803607-77-3)

- Structure : Replaces the oxolane oxygen with sulfur, forming a thiolane ring.

- Properties: Molecular weight: 205.15 g/mol (higher due to sulfur). Stability: Thioethers are generally less stable toward oxidation than ethers, which may limit applications in oxidative environments .

(Oxolan-2-ylmethyl)hydrazine Dihydrochloride (CAS: 1209582-60-4)

- Structure : Substituent at the 2-position of the oxolane ring.

- Properties: Molecular weight: 189.09 g/mol (identical to 3-isomer). Reactivity: Steric and electronic differences at the 2-position may influence regioselectivity in cyclization reactions.

Functional Group Variations

[3-(Dimethylamino)propyl]hydrazine Dihydrochloride (CAS: 871-56-7)

- Structure: Features a dimethylamino-propyl chain instead of an oxolane ring.

- Properties :

- Molecular weight: 190.12 g/mol .

- Reactivity: The tertiary amine group enhances solubility in polar solvents and may act as a base in reactions, contrasting with the neutral oxolane ring. This compound is more likely to participate in acid-base catalysis .

- Applications: Used in pharmaceuticals for its ability to form stable coordination complexes .

[(Thiophen-3-yl)methyl]hydrazine Hydrochloride (CAS: 1427454-16-7)

- Structure : Substitutes oxolane with an aromatic thiophene ring.

- Properties: Molecular weight: 164.66 g/mol. Reactivity: The aromatic thiophene ring enables π-π stacking interactions, useful in materials science.

Stability and Toxicity

- The oxolane group may reduce volatility compared to alkylhydrazines, improving handling safety .

- 1,2-Dimethylhydrazine Dihydrochloride: Highly carcinogenic (induces angiosarcomas and liver tumors in rodents), emphasizing the critical role of substituents in toxicity. The methyl groups here enhance metabolic activation to carcinogens, unlike the oxolane derivative .

- Hydrazine Dihydrochloride (CAS: 5341-61-7): Simpler structure (Cl₂H₆N₂) with higher acute toxicity (LD₅₀: 100–200 mg/kg in rats). The oxolane derivative’s bulkier structure likely reduces bioavailability and toxicity .

Materials Science

Physical and Spectral Properties

Biological Activity

(Oxolan-3-ylmethyl)hydrazine dihydrochloride is a compound that has garnered attention in various fields, particularly in drug development and material science. Its unique structure, featuring an oxolane ring and hydrazine group, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 152.62 g/mol

- Structure : The compound exists as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The hydrazine component can form reactive intermediates that interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to pharmacological effects.

- Interaction with Biomolecules : Preliminary studies suggest that the compound may interact with proteins and nucleic acids, which could contribute to its therapeutic potential.

- Cellular Pathway Disruption : The compound may affect cellular signaling pathways, further influencing its biological activity.

Applications in Drug Development

The compound's biological activity has led to its exploration in medicinal chemistry:

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit antitumor properties. These findings suggest potential applications in cancer therapy.

- Antiviral Properties : Research into related hydrazine compounds indicates activity against viral infections, positioning this compound as a candidate for antiviral drug development.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study: Enzyme Interaction

Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit the activity of certain hydrolases involved in metabolic pathways, leading to altered cellular metabolism in treated cells. This inhibition was quantified using enzyme kinetics assays.

Q & A

Q. Methodological Answer :

- Spectrophotometry : Derivatize with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol. Measure absorbance at 458 nm using a calibration curve (0.1–10 µg/mL range) .

- Titration : Employ iodometric titration in 1 M HCl, using starch indicator to detect excess iodine .

- HPLC-MS : Utilize a hydrophilic interaction liquid chromatography (HILIC) column coupled with mass spectrometry for trace-level detection .

Advanced: How can reaction conditions be optimized when using this compound as a reducing agent in transition metal reactions?

Q. Methodological Answer :

-

Parameter Optimization :

Variable Tested Range Optimal Condition Acid Concentration 1–6 M HCl 3 M HCl Reaction Temperature 60–100°C Reflux (100°C) Molar Excess 1.5–3.0 equivalents 2.0 equivalents

Advanced: What strategies ensure stability of this compound under varying storage conditions?

Q. Methodological Answer :

- Stability Studies :

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

- Humidity Tests : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor hygroscopicity via dynamic vapor sorption (DVS) .

- Light Sensitivity : Conduct UV-accelerated degradation studies (300–400 nm) with HPLC stability-indicating assays .

Advanced: How does steric hindrance from the oxolane group influence nucleophilic reactivity compared to phenylhydrazine derivatives?

Q. Methodological Answer :

- Kinetic Studies : Compare reaction rates in model nucleophilic substitutions (e.g., with benzaldehyde).

- Experimental Validation : Monitor reaction progress via C NMR to track intermediate formation .

Advanced: What mechanistic insights explain side reactions during azo compound synthesis using this reagent?

Q. Methodological Answer :

- Common Side Reactions :

- Analytical Mitigation :

Basic: How to validate this compound as a reference standard for analytical method development?

Q. Methodological Answer :

- Pharmacopeial Alignment : Compare purity (>98%) and spectral data (IR, NMR) against USP/EP monographs for analogous hydrazines .

- Traceability : Use certified reference materials (CRMs) for cross-validation .

- Forced Degradation : Expose to heat, light, and humidity; confirm stability-indicating HPLC methods resolve degradation products .

Advanced: Can this compound serve as a precursor for bioactive heterocycles (e.g., pyrazoles or indoles)?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.